Cas no 2228437-61-2 (N-{3-(azetidin-3-yl)methylphenyl}acetamide)
N-{3-(azetidin-3-yl)methylphenyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{3-(azetidin-3-yl)methylphenyl}acetamide
- 2228437-61-2
- EN300-1741999
- N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide
-
- Inchi: 1S/C12H16N2O/c1-9(15)14-12-4-2-3-10(6-12)5-11-7-13-8-11/h2-4,6,11,13H,5,7-8H2,1H3,(H,14,15)
- InChI Key: IVAKASXRVXECHG-UHFFFAOYSA-N
- SMILES: O=C(C)NC1=CC=CC(=C1)CC1CNC1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.1Ų
N-{3-(azetidin-3-yl)methylphenyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1741999-0.05g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1741999-0.1g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1741999-0.25g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1741999-0.5g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1741999-1.0g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 1g |
$1500.0 | 2023-05-24 | ||
| Enamine | EN300-1741999-2.5g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1741999-5.0g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 5g |
$4349.0 | 2023-05-24 | ||
| Enamine | EN300-1741999-10.0g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 10g |
$6450.0 | 2023-05-24 | ||
| Enamine | EN300-1741999-1g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1741999-5g |
N-{3-[(azetidin-3-yl)methyl]phenyl}acetamide |
2228437-61-2 | 5g |
$4349.0 | 2023-09-20 |
N-{3-(azetidin-3-yl)methylphenyl}acetamide Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N-{3-(azetidin-3-yl)methylphenyl}acetamide
N-{3-(Azetidin-3-yl)methylphenyl}acetamide (CAS No. 2228437-61-2): A Comprehensive Overview
N-{3-(Azetidin-3-yl)methylphenyl}acetamide (CAS No. 2228437-61-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine moiety, exhibits promising pharmacological properties and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N-{3-(azetidin-3-yl)methylphenyl}acetamide.
Chemical Structure and Synthesis
The chemical structure of N-{3-(azetidin-3-yl)methylphenyl}acetamide is defined by its azetidine ring, which is a four-membered heterocyclic compound containing one nitrogen atom. The presence of the azetidine ring imparts unique chemical and biological properties to the molecule. The synthesis of this compound typically involves the reaction of 3-(azetidin-3-yl)methylbenzene with acetic anhydride under controlled conditions. Recent studies have explored various synthetic routes to optimize yield and purity, including the use of transition metal catalysts and microwave-assisted synthesis techniques.
Biological Activities
N-{3-(Azetidin-3-yl)methylphenyl}acetamide has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit the activation of microglia and astrocytes, reducing neuroinflammation and oxidative stress in various in vitro and in vivo models.
Additionally, N-{3-(azetidin-3-yl)methylphenyl}acetamide has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies have indicated that it can improve cognitive function and motor coordination in animal models of these diseases. The mechanism of action is thought to involve the modulation of neurotransmitter systems, particularly glutamate and dopamine receptors.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-{3-(azetidin-3-yl)methylphenyl}acetamide has been evaluated in preclinical studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown that the compound is well-absorbed following oral administration and exhibits good bioavailability. It is primarily metabolized in the liver via cytochrome P450 enzymes, with metabolites being excreted through both renal and biliary routes.
Toxicological assessments have indicated that N-{3-(azetidin-3-yl)methylphenyl}acetamide is generally well-tolerated at therapeutic doses. However, high doses may cause mild gastrointestinal side effects such as nausea and diarrhea. Long-term safety studies are ongoing to evaluate any potential chronic toxicity or carcinogenicity risks associated with prolonged use.
Clinical Applications and Future Directions
The potential clinical applications of N-{3-(azetidin-3-yl)methylphenyl}acetamide are diverse and promising. Ongoing clinical trials are investigating its efficacy in treating various neurological disorders, including AD, PD, and multiple sclerosis (MS). Preliminary results from phase I trials have shown favorable safety profiles and pharmacokinetic parameters, paving the way for further clinical development.
In addition to its therapeutic potential, N-{3-(azetidin-3-yl)methylphenyl}acetamide may also find applications as a research tool in understanding the molecular mechanisms underlying neurodegenerative diseases. Its ability to modulate specific signaling pathways makes it a valuable probe for investigating disease pathogenesis and identifying novel therapeutic targets.
Conclusion
N-{3-(Azetidin-3-yl)methylphenyl}acetamide (CAS No. 2228437-61-2) represents a promising compound with significant potential in the treatment of neurological disorders. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, this compound may play a crucial role in advancing our understanding and treatment of neurodegenerative diseases.
2228437-61-2 (N-{3-(azetidin-3-yl)methylphenyl}acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)